molecular formula C10H13ClFNO B591905 (R)-3-(4-Fluorophenyl)morpholine hydrochloride CAS No. 1363408-43-8

(R)-3-(4-Fluorophenyl)morpholine hydrochloride

Cat. No.: B591905
CAS No.: 1363408-43-8
M. Wt: 217.668
InChI Key: WMGZVNCXNNRNNF-PPHPATTJSA-N
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Description

®-3-(4-Fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)morpholine hydrochloride typically involves the reaction of ®-3-(4-Fluorophenyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Fluorophenyl)morpholine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-3-(4-Fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Fluorophenyl)morpholine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluoroamphetamine

Uniqueness

®-3-(4-Fluorophenyl)morpholine hydrochloride is unique due to its specific structural configuration and the presence of the fluorophenyl group

Properties

IUPAC Name

(3R)-3-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGZVNCXNNRNNF-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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